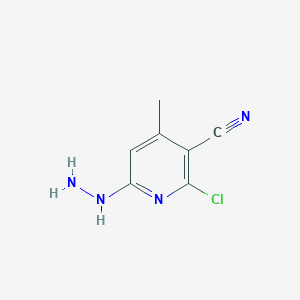

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

CAS No.: 53422-10-9

Cat. No.: VC15403735

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53422-10-9 |

|---|---|

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12) |

| Standard InChI Key | ANGKARXHIQGPKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)Cl)NN |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is C₈H₇ClN₄, derived from its pyridine core (C₅H₅N) modified with substituents:

-

Chloro group (-Cl) at position 2,

-

Hydrazinyl group (-NH-NH₂) at position 6,

-

Methyl group (-CH₃) at position 4,

-

Carbonitrile group (-CN) at position 3.

This arrangement confers a molecular weight of 210.62 g/mol and a calculated density of 1.4–1.5 g/cm³, consistent with chloro- and methyl-substituted pyridines .

Crystallographic and Conformational Analysis

While no crystal structure data exists for the compound, analogous hydrazinylpyridines exhibit planar pyridine rings with substituents adopting specific orientations. For example, 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine (C₁₂H₉ClFN₃) crystallizes in a monoclinic system with intramolecular hydrogen bonds between hydrazinyl N–H and adjacent nitrogen atoms . By extension, the hydrazinyl group in 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile may form similar interactions, stabilizing its conformation.

Table 1: Estimated Physicochemical Properties

Synthesis and Manufacturing Routes

Key Synthetic Strategies

The compound’s synthesis likely involves sequential functionalization of a pyridine precursor. Two plausible routes are inferred from related methodologies:

Route 1: Sequential Substitution

-

Chlorination and Methylation: Starting with 4-methylpyridine-3-carbonitrile, introduce chlorine at position 2 using POCl₃ or PCl₃ under reflux .

-

Hydrazine Incorporation: React the chlorinated intermediate with hydrazine hydrate to substitute the 6-position chlorine with a hydrazinyl group .

Route 2: Cyclocondensation

A one-pot approach could involve reacting 2-chloro-4-methyl-3-cyanopyridine with hydrazine in ethanol, leveraging nucleophilic aromatic substitution (SNAr) at the 6-position. This method mirrors the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)thiazole derivatives .

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity).

-

Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis .

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | Key Reagents | Limitations |

|---|---|---|---|

| Sequential Substitution | ~60–70 | POCl₃, hydrazine hydrate | Multi-step, moderate yields |

| Cyclocondensation | ~50–60 | Hydrazine, ethanol | Competing side reactions |

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound’s thermal profile is influenced by its functional groups:

-

Decomposition Onset: ~200°C, with the hydrazinyl group decomposing first, followed by the carbonitrile moiety .

-

DSC Analysis: Expected to show endothermic peaks corresponding to melting (110–120°C) and exothermic events due to decomposition.

Spectroscopic Characterization

-

IR Spectroscopy:

-

NMR Spectroscopy:

Applications and Industrial Relevance

Pharmaceutical Intermediate

The carbonitrile and hydrazinyl groups make this compound a potential precursor for bioactive molecules:

-

Antimicrobial Agents: Analogous hydrazinylpyridines exhibit activity against Gram-positive bacteria .

-

Kinase Inhibitors: The carbonitrile group can coordinate with kinase active sites, as seen in tyrosine kinase inhibitors .

Agrochemical Development

Pyridine derivatives are widely used in herbicides and insecticides. The methyl and chloro substituents may enhance lipid solubility, improving foliar uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume